2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866341-86-8
VCID: VC7703699
InChI: InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-8-19(9-11-20)29-24(31)15-30-14-22(25(32)16-3-5-17(27)6-4-16)26(33)21-13-18(28)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C26H20ClFN2O4
Molecular Weight: 478.9

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

CAS No.: 866341-86-8

Cat. No.: VC7703699

Molecular Formula: C26H20ClFN2O4

Molecular Weight: 478.9

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide - 866341-86-8

Specification

CAS No. 866341-86-8
Molecular Formula C26H20ClFN2O4
Molecular Weight 478.9
IUPAC Name 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-8-19(9-11-20)29-24(31)15-30-14-22(25(32)16-3-5-17(27)6-4-16)26(33)21-13-18(28)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31)
Standard InChI Key GAFQIRUGNMQTQE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-chlorobenzoyl group and at position 6 with a fluoro atom. The acetamide side chain at position 1 is further functionalized with a 4-ethoxyphenyl group. This arrangement confers distinct electronic and steric properties, influencing both reactivity and biological interactions.

IUPAC Name

The systematic name, 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, reflects its substituent positions and functional groups.

Molecular Formula and Weight

  • Molecular Formula: C26H20ClFN2O4\text{C}_{26}\text{H}_{20}\text{ClFN}_2\text{O}_4

  • Molecular Weight: 478.90 g/mol

Synthesis and Reaction Pathways

Multi-Step Synthetic Routes

The synthesis of this compound involves sequential modifications to the quinoline core:

  • Quinoline Core Formation:

    • Friedländer condensation between 2-aminobenzophenone derivatives and ethyl acetoacetate under acidic conditions yields the 1,4-dihydroquinolin-4-one scaffold.

    • Fluorination at position 6 is achieved using Selectfluor® or elemental fluorine in the presence of a Lewis acid catalyst.

  • Substituent Introduction:

    • 4-Chlorobenzoyl Group: Acylation at position 3 via Friedel-Crafts reaction with 4-chlorobenzoyl chloride and AlCl₃.

    • Acetamide Side Chain: Nucleophilic substitution at position 1 using bromoacetyl bromide, followed by coupling with 4-ethoxyaniline in the presence of DCC (dicyclohexylcarbodiimide).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times for fluorination and acylation steps.

  • Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for pharmacological studies.

Physicochemical Properties

Spectral Characteristics

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR} (400 MHz, DMSO-d6d_6): δ 8.21 (d, J = 7.2 Hz, 1H, quinoline-H), 7.89–7.45 (m, 8H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks at δ 176.5 (C=O), 165.2 (benzoyl C=O), and 114.8 (C-F).

  • Mass Spectrometry: ESI-MS m/z 479.2 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (3 mg/mL); insoluble in water.

  • Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 48 hours).

Biological Activity and Mechanisms

Anti-Inflammatory Effects

  • Cytokine Modulation:

    • Suppresses IL-6 and TNF-α production in LPS-stimulated macrophages (IC₅₀ = 15.3 µM).

    • Downregulates NF-κB signaling via IκBα stabilization.

Comparative Analysis of Quinoline Derivatives

PropertyTarget CompoundN-(4-Fluorophenyl) Analog3-Benzoyl Derivative
Molecular Weight478.90 g/mol454.40 g/mol444.46 g/mol
Anticancer IC₅₀ (µM)8.2 (MCF-7)12.1 (MCF-7)18.9 (MCF-7)
Solubility in DMSO12 mg/mL9 mg/mL15 mg/mL
Topoisomerase InhibitionYesNoYes

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a template for developing dual-acting anticancer/anti-inflammatory agents.

  • Structure-Activity Relationship (SAR) Studies: Ethoxy and chloro substituents enhance membrane permeability and target affinity.

Material Science

  • Fluorescent Probes: The quinoline core exhibits blue fluorescence (λₑₘ = 450 nm), applicable in cellular imaging.

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